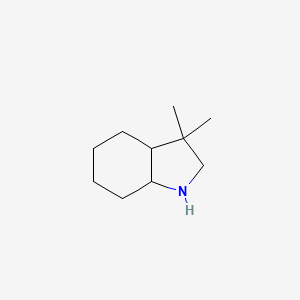
3,3-dimethyl-octahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyloctahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its octahydroindole structure with two methyl groups at the 3-position, making it a saturated derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyloctahydro-1H-indole can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylindole under high pressure in the presence of a suitable catalyst such as palladium on carbon. The reaction typically requires conditions of elevated temperature and pressure to ensure complete saturation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyloctahydro-1H-indole may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, utilizing fixed-bed reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
3,3-Dimethyloctahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyloctahydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain metabolic pathways, influencing cellular processes such as growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
3-Methylindole: A simpler derivative with one methyl group.
Octahydroindole: The parent compound without methyl substitution.
2,3-Dimethylindole: Another methyl-substituted indole with different substitution pattern.
Uniqueness: 3,3-Dimethyloctahydro-1H-indole is unique due to its specific substitution pattern and saturated structure, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C10H19N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
FYIBXGADAOXNGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2C1CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


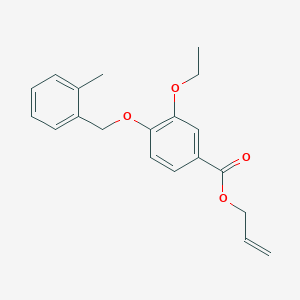
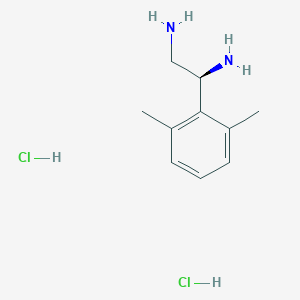
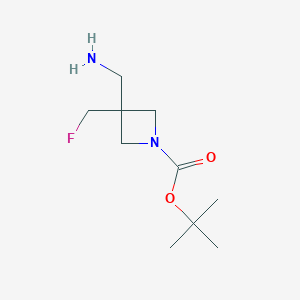
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

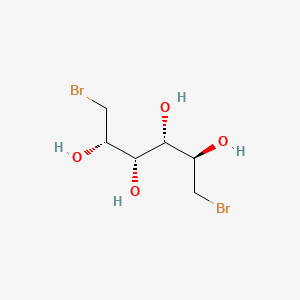
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
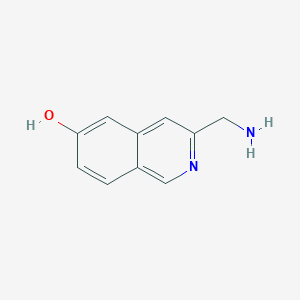


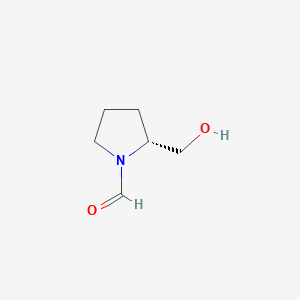
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
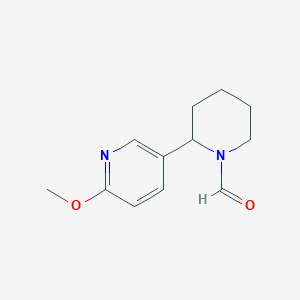
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
